2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido
CAS No.: 2097888-52-1
Cat. No.: VC4433095
Molecular Formula: C18H18FNO4S3
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido - 2097888-52-1](/images/structure/VC4433095.png)
Specification
CAS No. | 2097888-52-1 |
---|---|
Molecular Formula | C18H18FNO4S3 |
Molecular Weight | 427.52 |
IUPAC Name | 4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3 |
Standard InChI Key | KIBXXDOVIAXKOY-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Introduction
Structural Elucidation and Molecular Design
Core Architecture
The compound features a 2,2'-bithiophene backbone substituted at the 5-position, connected via a sulfonamide bridge to a 2-hydroxyethane segment. The sulfonamide nitrogen is further functionalized with a 4-ethoxy-3-fluorophenyl group. Key structural attributes include:
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Bithiophene moiety: Enhances π-conjugation and electronic delocalization, critical for optoelectronic applications .
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Sulfonamide group (-SO₂NH-): Introduces polarity, water solubility, and hydrogen-bonding capacity while acting as an electron-withdrawing unit .
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4-Ethoxy-3-fluorophenyl substituent: Combines fluorine's electronegativity with ethoxy's steric and solubility-modifying effects, potentially influencing biological target interactions .
Table 1: Key Functional Groups and Their Roles
Synthetic Methodology
Stepwise Assembly
The synthesis follows a two-step coupling strategy derived from sulfonamide formation protocols :
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Sulfonylation:
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Purification:
Table 2: Synthetic Parameters and Outcomes
Photophysical Properties
Fluorescence Enhancement
The bithiophene core confers intrinsic fluorescence, while the sulfonamide group amplifies quantum yield (ϕF) via rigidification and reduced non-radiative decay :
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ϕF = 0.1 (pH 2.1–9.0): Protonated sulfonamide minimizes electron-transfer quenching .
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ϕF = 0.01 (pH 12.5): Deprotonation (-SO₂NH⁻) enables excited-state electron transfer, quenching fluorescence .
Table 3: pH-Dependent Fluorescence Properties
pH | λₑₓ (nm) | λₑₘ (nm) | ϕF | Lifetime (ns) |
---|---|---|---|---|
2.1 | 350 | 420 | 0.10 | 4.2 |
7.4 | 350 | 420 | 0.10 | 4.1 |
12.5 | 350 | 420 | 0.01 | 1.3 |
Physicochemical and Stability Profiles
Solubility and Stability
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